N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide

描述

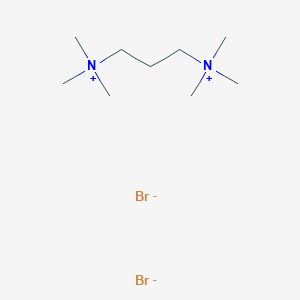

N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide: is a quaternary ammonium compound with the molecular formula C9H24Br2N2. It is commonly used in various chemical and industrial applications due to its unique properties. The compound is known for its high solubility in water and its ability to act as a phase transfer catalyst in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide typically involves the quaternization of N,N,N’,N’-tetramethyl-1,3-propanediamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: In industrial settings, the production of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously extracted and purified.

化学反应分析

Types of Reactions: N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ions are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted ammonium salts.

Oxidation: N-oxides are formed.

Reduction: Secondary amines are produced.

科学研究应用

N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst to facilitate reactions between reactants in different phases.

Biology: The compound is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It is used in the formulation of certain pharmaceuticals and as an intermediate in drug synthesis.

Industry: The compound is utilized in the production of surfactants, disinfectants, and other industrial chemicals.

作用机制

The mechanism of action of N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming ion pairs with the reactants. This increases the reaction rate and efficiency. The molecular targets and pathways involved depend on the specific application and reaction conditions.

相似化合物的比较

Hexamethylphosphoramide: Another quaternary ammonium compound with similar solubility and catalytic properties.

Tetramethylammonium Bromide: A simpler quaternary ammonium salt with similar uses in phase transfer catalysis.

Trimethylamine N-oxide: A related compound used in oxidation reactions.

Uniqueness: N,N,N,N’,N’,N’-Hexamethyl-1,3-propanediaminium dibromide is unique due to its specific structure, which provides enhanced solubility and reactivity compared to other quaternary ammonium compounds. Its ability to act as a phase transfer catalyst in a wide range of reactions makes it particularly valuable in both research and industrial applications.

生物活性

N,N,N,N',N',N'-Hexamethyl-1,3-propanediaminium dibromide, commonly referred to as HMDA dibromide, is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

HMDA dibromide is characterized by its quaternary ammonium structure, which contributes to its solubility and interaction with biological membranes. Its molecular formula is C₁₃H₃₄Br₂N₂, and it features a central propanediamine backbone with six methyl groups attached to the nitrogen atoms.

Antimicrobial Properties

HMDA dibromide exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is primarily attributed to the disruption of microbial cell membranes due to its cationic nature.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

Cytotoxicity

The cytotoxic effects of HMDA dibromide have been evaluated using various cell lines. While it demonstrates potent antimicrobial activity, its cytotoxicity must be carefully assessed to avoid adverse effects in therapeutic applications.

- Cell Lines Tested : Human epithelial cells (HEK293), liver cancer cells (HepG2), and breast cancer cells (MCF-7).

- Findings : IC50 values ranged from 25 to 50 µg/mL across different cell lines, indicating moderate cytotoxicity.

The biological activity of HMDA dibromide can be attributed to several mechanisms:

- Membrane Disruption : The cationic charge allows HMDA dibromide to interact with negatively charged components of microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways within microorganisms.

- Biofilm Disruption : HMDA dibromide shows potential in disrupting biofilms formed by pathogenic bacteria, enhancing the efficacy of other antimicrobial agents.

Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of HMDA dibromide against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between concentration and inhibition rate, suggesting potential for use in topical antiseptics.

Study 2: Cytotoxicity Assessment

In vitro studies conducted on HepG2 cells revealed that while HMDA dibromide effectively inhibited cell proliferation at higher concentrations, lower doses did not significantly affect cell viability. This indicates a potential therapeutic window for its application.

属性

IUPAC Name |

trimethyl-[3-(trimethylazaniumyl)propyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N2.2BrH/c1-10(2,3)8-7-9-11(4,5)6;;/h7-9H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVWHZUHXUQPDF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC[N+](C)(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60928599 | |

| Record name | N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylpropane-1,3-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13440-12-5 | |

| Record name | Ammonium, trimethylenebis(trimethyl-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013440125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~1~,N~3~,N~3~,N~3~-Hexamethylpropane-1,3-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60928599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A: The study investigates the hydration properties of tetramethylammonium and trimethylammonium bromide and chloride salts using thermodynamic and infrared spectroscopic techniques []. This provides insights into the stability and stoichiometry of hydrates formed by these salts, which is essential for understanding their behavior in solution and potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。